N-(2,4-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

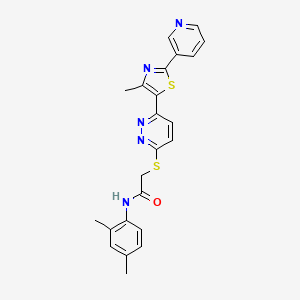

This compound features a pyridazine-thiazole core linked via a thioacetamide bridge to a 2,4-dimethylphenyl group. Its structure integrates a pyridin-3-yl substituent on the thiazole ring and a methyl group at the 4-position of the thiazole, which may enhance electronic interactions and steric stability.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS2/c1-14-6-7-18(15(2)11-14)26-20(29)13-30-21-9-8-19(27-28-21)22-16(3)25-23(31-22)17-5-4-10-24-12-17/h4-12H,13H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLHWFBGJQYPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole and pyridazine moiety, which are known for their biological activities. The molecular formula is , and it has a molecular weight of approximately 358.47 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar scaffolds have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 3.18 | |

| Compound B | HeLa | 8.12 | |

| N-(2,4-dimethylphenyl)... | Various | TBD | TBD |

These compounds target specific kinases involved in cancer progression, such as NEK6 and NEK9, which are overexpressed in cancers like breast and cervical cancer .

The proposed mechanism of action for compounds related to this compound includes:

- Kinase Inhibition : These compounds inhibit specific kinases that play crucial roles in cell cycle regulation and apoptosis.

- Induction of Apoptosis : The compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB pathway .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on MCF-7 Cells : A compound structurally similar to this compound was tested against MCF-7 cells, showing a significant reduction in cell viability at an IC50 value of 3.18 µM .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds. Results indicated a marked decrease in tumor size when treated with these inhibitors compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:

Key Observations

Core Heterocycle Differences: The target compound’s pyridazine-thiazole core contrasts with the triazole-based scaffolds in and . Pyridazine, a diazine, may offer additional hydrogen-bonding sites compared to simpler triazole systems . Compounds in employ a benzoimidazole-triazole framework, which introduces a larger aromatic system that could enhance π-π stacking but reduce solubility .

Substituent Effects: The pyridin-3-yl group on the thiazole in the target compound may facilitate interactions with polar residues in enzymatic binding pockets, contrasting with the halogenated aryl groups (e.g., Br-Ph in 9c) in , which prioritize steric bulk and electron-withdrawing effects .

Thioacetamide Linker: All compounds feature a thioacetamide bridge, suggesting its critical role in maintaining conformational flexibility and enabling sulfur-mediated interactions. However, the phenoxymethyl-triazole linker in adds rigidity, which might restrict binding to specific protein conformations .

Hypothetical Pharmacological Implications

- Kinase Inhibition : The pyridin-3-yl and thioacetamide groups resemble features of kinase inhibitors, where sulfur atoms coordinate with ATP-binding sites.

- Antimicrobial Activity : Thiazole derivatives (e.g., 9a-9e) often exhibit antimicrobial properties, which the target compound may share due to its lipophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.